molecular formula C18H20BrNO3 B13572222 Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate

Cat. No.: B13572222
M. Wt: 378.3 g/mol
InChI Key: JFDGUDUPRQVHFZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate is a chemical compound with the molecular formula C18H21BrClNO3 and a molecular weight of 414.72 . This compound is known for its unique structure, which includes an amino group, a benzyloxy group, and a bromophenyl group attached to a propanoate ester. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base to form the benzyloxy group.

    Bromination: The next step involves the bromination of the aromatic ring to introduce the bromine atom at the desired position.

    Amino group introduction: The amino group is introduced through a nucleophilic substitution reaction.

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C18H20BrNO3

Molecular Weight

378.3 g/mol

IUPAC Name

ethyl 3-amino-3-(3-bromo-4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C18H20BrNO3/c1-2-22-18(21)11-16(20)14-8-9-17(15(19)10-14)23-12-13-6-4-3-5-7-13/h3-10,16H,2,11-12,20H2,1H3

InChI Key

JFDGUDUPRQVHFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)N

Origin of Product

United States

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